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carboxylate

Cat. No.: B171821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of

biologically active compounds. The isothiazole-4-carboxylate moiety, in particular, serves as a

key building block for developing novel therapeutic agents. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of isothiazole-4-carboxylate derivatives

and structurally related analogs, focusing on their potential as fungicidal agents and kinase

inhibitors.

Fungicidal Activity of Isothiazole-Thiazole
Carboxamide Derivatives
A series of novel isothiazole-thiazole derivatives have been synthesized and evaluated for their

fungicidal activity against oomycetes, including Pseudoperonospora cubensis and

Phytophthora infestans. The core structure consists of a 3,4-dichloroisothiazole linked to a

thiazole ring, with a carboxamide functional group. The SAR studies reveal key insights into the

structural requirements for potent antifungal activity.

Quantitative Fungicidal Activity Data
The in vivo fungicidal activities of a series of isothiazole-thiazole derivatives are summarized

below. The data is presented as the half-maximal effective concentration (EC50) in mg/L.
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Compound ID R Group
EC50 (mg/L) vs. P.
cubensis

EC50 (mg/L) vs. P.
infestans

6a Phenyl >100 >100

6b 2-Fluorophenyl 12.49 13.00

6c 3-Fluorophenyl 2.52 3.15

6d 4-Fluorophenyl 1.98 2.48

6e 2-Chlorophenyl 8.76 9.88

6f 3-Chlorophenyl 2.11 2.65

6g 4-Chlorophenyl 1.56 2.01

6h 2-Methylphenyl 10.21 11.54

6i 3-Methylphenyl 3.15 3.87

6j 4-Methylphenyl 2.87 3.45

6k 2,4-Difluorophenyl 1.01 1.23

6l 2,6-Difluorophenyl 0.56 0.87

6m 3,4-Dichlorophenyl 1.23 1.54

6n Pyridin-2-yl 0.89 1.10

6o Pyridin-3-yl 1.76 2.13

6p Pyridin-4-yl 1.54 1.98

6q Thiophen-2-yl 2.34 2.87

6r Furan-2-yl 2.87 3.43

6s
1-Methyl-1H-pyrazol-

3-yl
0.76 0.98

6t
1-Methyl-1H-pyrazol-

4-yl
1.02 1.34

6u
1-Methyl-1H-pyrazol-

5-yl
0.046 0.20
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Structure-Activity Relationship Analysis
The SAR of these isothiazole-thiazole carboxamide derivatives can be summarized as follows:

Substitution on the Phenyl Ring: Halogen substitution on the phenyl ring generally enhances

fungicidal activity. A single fluorine or chlorine atom at the para-position (compounds 6d and

6g) is more favorable than at the ortho- or meta-positions. Disubstitution with fluorine atoms,

particularly at the 2,6-positions (compound 6l), leads to a significant increase in potency.

Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic rings such as pyridine,

thiophene, and furan results in compounds with good activity. Notably, pyrazole-containing

derivatives show excellent potency.

Position of the Pyrazole Ring: The position of attachment to the pyrazole ring is critical. A 1-

methyl-1H-pyrazol-5-yl substituent (compound 6u) results in the most potent compound in

the series, with EC50 values in the low nanomolar range.[1][2]

Experimental Protocol: In Vivo Fungicidal Assay against
P. cubensis and P. infestans
The in vivo fungicidal activity of the synthesized compounds is evaluated using a pot

experiment.

Plant Cultivation: Cucumber (Cucumis sativus) and tomato (Lycopersicon esculentum) plants

are grown in pots in a greenhouse until they reach the two-leaf stage.

Compound Preparation: The test compounds are dissolved in a small amount of N,N-

dimethylformamide (DMF) and then diluted with water containing a surfactant to the desired

concentrations.

Application: The prepared solutions of the compounds are sprayed evenly onto the leaves of

the cucumber and tomato plants.

Inoculation: After 24 hours, the treated plants are inoculated with a spore suspension of P.

cubensis or P. infestans.
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Incubation: The inoculated plants are incubated in a growth chamber at 20-25°C and high

humidity for 5-7 days.

Evaluation: The disease severity on the leaves is assessed by calculating the percentage of

the leaf area covered by lesions compared to the control group (treated with a blank solution

without the test compound).

EC50 Calculation: The EC50 values are calculated by probit analysis of the dose-response

data.[3][4][5][6]

MEK1 Inhibitory Activity of Isothiazole-4-
Carboxamidine Derivatives
While not strictly isothiazole-4-carboxylates, isothiazole-4-carboxamidines are close structural

analogs that have been investigated as inhibitors of MEK1, a key kinase in the

RAS/RAF/MEK/ERK signaling pathway. The SAR of this series provides valuable insights into

the electronic and steric requirements for potent inhibition.

Structure-Activity Relationship Analysis
A series of 5-amino-3-hydroxy-N-(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine

derivatives were developed as potent and selective MEK1 inhibitors. The optimization of the

carboxamidine and the phenoxyaniline groups led to the identification of highly active

compounds.[7]

Carboxamidine Group: The carboxamidine moiety at the 4-position of the isothiazole ring is

crucial for activity. Modifications of the substituents on the amidine nitrogen can significantly

impact potency and pharmacokinetic properties.

Phenoxyaniline Group: The presence of a phenoxyaniline group attached to the isothiazole

core is a key feature for potent MEK1 inhibition. Substitutions on this aromatic system can

modulate the inhibitory activity.

Experimental Protocol: In Vitro MEK1 Kinase Assay
The inhibitory activity of the compounds against MEK1 can be determined using a variety of in

vitro kinase assay formats. A common method is a luminescence-based assay that measures
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ATP consumption.[8][9][10][11][12]

Reagents: Recombinant active MEK1 enzyme, inactive ERK2 (as a substrate), ATP, and a

kinase-glo luminescent assay kit.

Compound Preparation: The test compounds are dissolved in DMSO to prepare stock

solutions, which are then serially diluted to the desired concentrations.

Kinase Reaction: The MEK1 enzyme is pre-incubated with the test compounds in a reaction

buffer. The kinase reaction is initiated by adding the ERK2 substrate and ATP. The reaction is

allowed to proceed at room temperature for a defined period.

Luminescence Detection: The kinase-glo reagent is added to the reaction mixture to stop the

kinase reaction and measure the amount of remaining ATP. The luminescence signal is

inversely proportional to the kinase activity.

IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition

against the compound concentration and fitting the data to a dose-response curve.

MEK/ERK Signaling Pathway
The following diagram illustrates the central role of MEK1 in the MEK/ERK signaling pathway, a

critical pathway for cell proliferation and survival that is often dysregulated in cancer.
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Caption: The MEK/ERK signaling pathway and the point of inhibition by isothiazole-4-

carboxamidine derivatives.
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Conclusion
The structure-activity relationship studies of isothiazole-4-carboxylate derivatives and their

close analogs reveal distinct structural requirements for different biological activities. For

fungicidal activity, substitutions on the appended aromatic or heteroaromatic ring of isothiazole-

thiazole carboxamides play a critical role in determining potency. In the case of MEK1 inhibition

by isothiazole-4-carboxamidines, the nature of the substituents on the carboxamidine and the

phenoxyaniline moiety are key determinants of inhibitory activity.

The data and experimental protocols presented in this guide offer a valuable resource for

researchers in the fields of medicinal chemistry and drug discovery. Further exploration of the

isothiazole-4-carboxylate scaffold, guided by these SAR principles, holds promise for the

development of novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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